molecular formula C6H3BrN2S B1279958 6-Bromothieno[2,3-d]pyrimidine CAS No. 60703-80-2

6-Bromothieno[2,3-d]pyrimidine

Cat. No.: B1279958
CAS No.: 60703-80-2
M. Wt: 215.07 g/mol
InChI Key: CCQQNRDRMMVUQI-UHFFFAOYSA-N
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Description

6-Bromothieno[2,3-d]pyrimidine is a heterocyclic organic compound that has garnered significant attention due to its unique chemical properties and potential biological applications. This compound is a versatile building block in organic synthesis and has been extensively researched in the fields of medicinal chemistry, drug discovery, and materials science.

Scientific Research Applications

6-Bromothieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for synthesizing various therapeutic agents, such as antimicrobial, antifungal, and antiviral compounds.

    Drug Discovery: The compound is utilized in the development of kinase inhibitors and other bioactive molecules.

    Materials Science: Its unique chemical properties make it valuable in the synthesis of advanced materials.

Future Directions

For more detailed information, refer to the Ambeed product page .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromothieno[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the Gewald reaction, which produces 2-aminothiophenes. These intermediates undergo pyrimidone formation, followed by bromination and chlorination to yield the final product . The process can be summarized as follows:

    Gewald Reaction: An aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source to produce 2-aminothiophenes.

    Pyrimidone Formation: The 2-aminothiophenes are then converted into pyrimidones.

    Bromination: The pyrimidones are brominated to introduce the bromine atom.

    Chlorination: Finally, chlorination is performed to obtain this compound.

Industrial Production Methods: For industrial-scale production, the process is optimized to be practical, robust, and scalable. The method involves using cheap bulk chemicals and standard laboratory equipment, allowing for an overall yield of 49% without the need for chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 6-Bromothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include phosphorus oxychloride and ammonium formate.

    Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.

Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, using phosphorus oxychloride can yield 6-bromo-4-chlorothieno[2,3-d]pyrimidine .

Mechanism of Action

The mechanism of action of 6-Bromothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an adenosine A2A receptor antagonist, which is relevant in the treatment of Parkinson’s disease . Additionally, it can inhibit enzymes such as PI3K, which plays a role in cancer therapy .

Comparison with Similar Compounds

  • 4-Chloro-6-bromothieno[3,2-d]pyrimidine
  • 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
  • 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine
  • 6-Amino-3-bromo-4-chloropyrazolo[3,4-d]pyrimidine

Uniqueness: 6-Bromothieno[2,3-d]pyrimidine stands out due to its favorable biopharmaceutical profile and structural similarity to purines, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

6-bromothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQQNRDRMMVUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=NC=NC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484438
Record name 6-Bromothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60703-80-2
Record name 6-Bromothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-bis(pivaloylamino)-5-bromomethyl-6-bromothieno[2,3-d]pyrimidine prepared in Step 2 above (200 mg, 0.4 mmol), diphenylamine (1.3 g, 0.77 mmol) and NaH (50 mg, 2.1 mmol) in dry THF (10 mL) is stirred at room temperature for 2 days, the excess NaH is decomposed with MeOH (1 mL), the solvent is evaporated, and the residue is chromatographed on silica gel to obtain 2,4-bis(pivaloylamino)-5-N,N-diphenylaminomethyl)-6-bromothieno[2,3-d]pyrimidine.
Name
2,4-bis(pivaloylamino)-5-bromomethyl-6-bromothieno[2,3-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of these 6-bromothieno[2,3-d]pyrimidine derivatives and how does it relate to their potential as anti-parasitic agents?

A1: The research focuses on the synthesis and evaluation of this compound derivatives as inhibitors of DHFR. DHFR is an enzyme essential for the synthesis of tetrahydrofolic acid, a cofactor required for the synthesis of purines, thymidylate, and several amino acids. [] By inhibiting DHFR, these compounds disrupt folate metabolism, ultimately hindering DNA synthesis and cell division in target organisms. This mechanism is particularly relevant for targeting parasites like Pneumocystis carinii and Toxoplasma gondii, which rely heavily on their own DHFR for survival and proliferation.

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